N-(4-fluorophenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S2/c15-9-3-5-10(6-4-9)16-12(21)8-22-14-18-19-7-1-2-11(20)17-13(19)23-14/h3-6H,1-2,7-8H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUOYILZRZRGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N=C2N(C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorophenyl group and a thiadiazole-diazepine moiety. The presence of these functional groups is significant as they often correlate with enhanced biological activity. The molecular formula is , and its systematic name reflects its intricate design.
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including those similar to this compound. For instance:
- Cytotoxicity : Research indicates that compounds containing thiadiazole rings exhibit significant cytotoxicity against various cancer cell lines. A review highlighted that derivatives showed suppressive activity against human cancer cell lines such as A549 (lung), SK-MEL-2 (skin), and HCT15 (colon) with IC50 values ranging from 4.27 µg/mL to 92.2 nM depending on the specific derivative tested .
- Mechanisms of Action : The cytotoxic effects are often linked to the inhibition of key signaling pathways. For example, some compounds induce apoptosis through activation of caspases and inhibition of focal adhesion kinase (FAK), leading to cell cycle arrest in the G1 phase .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize that modifications in the substituents on the phenyl and thiadiazole rings can significantly alter biological activity:
| Compound | Substituent | IC50 (µg/mL) | Activity |
|---|---|---|---|
| Compound 18 | 4-Fluorophenyl | 10.79 | FAK Inhibitor |
| Compound 21 | 4-Hydroxyphenyl | 4.27 | Anticancer |
| Compound 58 | Glycosylated | 92.2 nM | Anticancer |
These findings suggest that fluorination and glycosylation enhance anticancer activity by increasing lipophilicity and improving binding affinity to target proteins.
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have demonstrated antimicrobial activities against various pathogens. Studies have shown that derivatives exhibit both antibacterial and antifungal properties:
- Antibacterial Effects : Some derivatives have been reported to inhibit growth against Gram-positive and Gram-negative bacteria with varying degrees of effectiveness depending on their structural modifications .
Study 1: Anticancer Evaluation
In a study conducted by Alam et al., a series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties against multiple cancer cell lines. The results indicated that modifications leading to increased electron density on the thiadiazole ring enhanced cytotoxicity significantly .
Study 2: Mechanistic Insights
Another study explored the mechanism by which certain thiadiazole derivatives induce apoptosis in cancer cells. It was found that these compounds activate caspase pathways leading to programmed cell death and inhibit critical kinases involved in tumor progression .
Scientific Research Applications
Anticancer Activity
In Vitro Studies
Research indicates that compounds similar to N-(4-fluorophenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide exhibit significant anticancer properties. For instance:
- A study conducted by the National Cancer Institute (NCI) revealed that certain derivatives showed high levels of antimitotic activity against human tumor cells with mean growth inhibition (GI50) values indicating potent anticancer effects .
- The compound's mechanism may involve the inhibition of key cellular pathways involved in cancer cell proliferation and survival.
Case Studies
A notable case study demonstrated that similar thiadiazole-containing compounds displayed promising results against various cancer cell lines. These studies utilized assays to evaluate cytotoxicity and apoptosis induction in cancer cells .
Antimicrobial Properties
In Vitro Evaluation
The compound has also been evaluated for its antimicrobial properties. Research has shown that derivatives containing thiadiazole and diazepine rings possess notable antibacterial and antifungal activities. For example:
- Compounds with similar structures have demonstrated effectiveness against resistant strains of bacteria .
Mechanism of Action
The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiadiazole or diazepine components can significantly influence biological activity:
- Fluorination : Enhances potency and selectivity towards cancer cells.
- Thioamide Group : Contributes to improved binding affinity to target proteins involved in cancer progression.
Toxicological Profile
Preliminary toxicological studies indicate that while the compound exhibits promising therapeutic effects, further investigations are necessary to assess its safety profile. Toxicity assays are essential for determining the maximum tolerated dose (MTD) and potential side effects associated with long-term use.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
Imidazo[2,1-b][1,3,4]thiadiazole Derivatives ()
- Core Structure : Imidazo[2,1-b][1,3,4]thiadiazole fused system.
- Substituents : Aryl groups at position 6, thioacetamide linkage to 4-fluorophenyl.
- Synthesis: Reaction of α-haloketones with 5-amino-1,3,4-thiadiazole precursors .
- Bioactivity : Demonstrated antibacterial, antifungal, and anti-inflammatory activities.
- Spectral Data :
Quinazolinone-Thioacetamide Derivatives ()
- Core Structure: Quinazolinone ring linked via thioacetamide.
- Substituents : Sulfamoylphenyl at position 3, tolyl/ethylphenyl on acetamide.
- Synthesis : Nucleophilic substitution of halogenated intermediates with thiols.
- Spectral Data: IR: C=O (quinazolinone) at ~1680 cm⁻¹, NH stretches at 3278–3414 cm⁻¹ . NMR: Sulfamoyl protons at δ 7.5–7.8 ppm .
Thiadiazolo-Triazine Derivatives ()
- Core Structure : 7H-1,3,4-thiadiazole[3,2-a][1,3,5]triazine.
- Substituents : Trichloroethyl and aryl groups.
- Synthesis : X-ray-confirmed intermediates involving N-alkylation of thiadiazole amines.
- Structural Insights : Planar geometry with dihedral angles <10° between rings .
Comparative Analysis Table
Key Differences and Implications
Thiadiazolo-triazines () exhibit planar geometries, favoring π-π stacking interactions absent in the bicyclic diazepin system.
Substituent Effects: The 4-fluorophenyl group (common in target and compounds) enhances lipophilicity and metabolic stability versus sulfamoyl/tolyl groups in quinazolinones .
Synthetic Routes: S-alkylation with α-haloketones is a shared step (target and ), but quinazolinones require additional sulfamoylation .
Bioactivity Trends :
- Thioacetamide-linked imidazo-thiadiazoles show broad antimicrobial activity, suggesting the target compound may share similar targets .
Q & A
Q. Table 1: Example Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Thiadiazole ring closure (DMF, 70°C, 12h) | 65 | 90% |
| 2 | Acetamide coupling (EDC/HOBt, RT, 6h) | 78 | 92% |
Basic: How to characterize the compound’s structure and confirm its identity?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : H and C NMR to verify fluorine substitution and thioether linkages (e.g., δ 7.2–7.6 ppm for fluorophenyl protons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 435.0821 for CHFNOS) .
- X-ray Crystallography : Resolve ambiguities in fused heterocyclic systems .
Basic: What preliminary assays are recommended to evaluate biological activity?
Methodological Answer:
Prioritize assays based on structural analogs (e.g., thiadiazolo-diazepines and fluorophenyl acetamides):
Q. Table 2: Example Biological Activity of Analogues
| Compound Class | Target Activity | IC (μM) | Reference |
|---|---|---|---|
| Thiadiazolo-diazepines | Chk1 inhibition | 0.8–2.3 | |
| Fluorophenyl acetamides | Antibacterial (E. coli) | 12.5–25 |
Advanced: How to resolve contradictory data in structure-activity relationship (SAR) studies?
Methodological Answer:
Contradictions often arise from substituent effects or assay variability. Strategies include:
- Comparative Docking Studies : Use molecular docking (e.g., AutoDock Vina) to compare binding modes of fluorophenyl vs. chlorophenyl analogs .
- Meta-Analysis : Aggregate data from similar scaffolds (e.g., triazolo-pyridazines) to identify trends in electronic/steric effects .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish true SAR from assay artifacts .
Advanced: What mechanistic hypotheses explain its potential enzyme inhibition?
Methodological Answer:
Hypotheses based on structural motifs:
- Thiadiazole Ring : May chelate metal ions in enzyme active sites (e.g., Zn in metalloproteases) .
- Fluorophenyl Group : Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., π-stacking with Phe residues) .
- Thioether Linkage : Acts as a hydrogen-bond acceptor, stabilizing transition-state analogs .
Q. Experimental Validation :
- Kinase Assays : Measure inhibition of ATP hydrolysis (e.g., luciferase-based assays) .
- Surface Plasmon Resonance (SPR) : Directly quantify binding kinetics (K, k/k) .
Advanced: How to optimize solubility and bioavailability for in vivo studies?
Methodological Answer:
Address poor solubility (common in fused heterocycles) via:
- Salt Formation : Use hydrochloride or mesylate salts to improve aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide moiety .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
Q. Table 3: Solubility Optimization Strategies
| Strategy | Solubility (μg/mL) | Bioavailability (Rat IV) |
|---|---|---|
| Free Base | 2.1 | <10% |
| HCl Salt | 18.7 | 35% |
| PLGA NPs | 120 (sustained) | 65% |
Advanced: What analytical methods detect degradation products under varying pH?
Methodological Answer:
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions .
- LC-MS/MS : Identify degradation products (e.g., sulfoxide formation from thioether oxidation) .
- Stability-Indicating HPLC : Use C18 columns with PDA detection to track purity over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
